麻黄碱

描述

Maackiain is a naturally occurring compound found in various plants, including Sophora species. It is known for its biological activities, such as anti-allergic and anti-tumor properties.

Synthesis Analysis

Synthesis of Maackiain involves complex chemical processes. One approach is the use of ultra-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UPLC-Q-TOF-MS), which helps in understanding the metabolites and metabolic pathways of Maackiain in organisms (Yuan et al., 2021).

Molecular Structure Analysis

Maackiain's molecular structure is characterized by a unique amino acid sequence in its carbohydrate-binding domain, which shows a high degree of homology with other legume lectins. Interestingly, it contains a distinctive amino acid substitution compared to other legume lectins, which could be crucial for its binding properties (Konami et al., 1994).

Chemical Reactions and Properties

Maackiain undergoes various chemical reactions, including oxidation and hydroxylation. For instance, it can be oxidized to 6,6-dihydroxy-maackiain by the pathogen Colletotrichum gloeosporioides (Soby et al., 1997). This oxidation results in a compound with increased polarity and decreased toxicity.

Physical Properties Analysis

The physical properties of Maackiain, such as its solubility and stability, are essential for its pharmacokinetic profile. A validated LC-MS/MS method was developed for the quantification of Maackiain and its metabolites in blood, indicating its stability and detectability in biological systems (Gao et al., 2011).

Chemical Properties Analysis

Maackiain's chemical properties, such as its reactivity and interaction with other molecules, are crucial for its biological activity. For example, it modulates the miR-374a/GADD45A axis to inhibit the initiation and progression of triple-negative breast cancer, showcasing its potential as a therapeutic agent (Peng et al., 2022).

科学研究应用

糖分析工具: 毛叶木瓜种子的凝集素(MAL 和 MAH)可用于探测特定唾液酸的生物靶标,证明了该化合物在糖分析中的作用 (Geisler & Jarvis,2011).

神经保护剂: 麻黄碱已显示出预防淀粉样β诱导的细胞损伤的潜力,这在阿尔茨海默病中很重要。它通过启动 PKC-Nrf2 通路来实现这一目标,表明其作为治疗这种神经退行性疾病的潜在药物的应用 (Lu 等,2022).

癌症治疗:

- 前列腺癌: 它可以通过阻止细胞周期进程和增强 DNA 损伤修复来作为针对前列腺癌的化学预防剂 (Zhang 等,2010).

- 三阴性乳腺癌: 麻黄碱抑制 TNBC 细胞中的细胞增殖、迁移和侵袭,并抑制肿瘤生长,表明其作为 TNBC 治疗药物候选者的潜力 (Peng 等,2022).

抗过敏化合物: 它通过抑制 PKCα 活化介导的 H1R 和 IL-4 基因表达,缓解过敏模型大鼠的鼻部症状,使其成为一种新型的抗过敏化合物 (Mizuguchi 等,2015).

免疫刺激剂: 麻黄碱通过激活炎性小体/caspase 通路增加 IL-1β 的产生,这在临床上可作为一种急性免疫刺激剂 (Huh 等,2020).

肾脏保护: 它通过调节与氧化应激、炎症和细胞凋亡相关的通路来保护 2 型糖尿病大鼠的肾脏,从而保持正常的肾功能 (Guo 等,2021).

抗氧化剂和抗真菌剂: 麻黄碱已显示出抗氧化剂、抗真菌剂、细胞毒性和 DNA 拓扑异构酶 I 抑制特性,表明其具有多种药理潜力 (Yuan 等,2010).

破骨细胞相关疾病: 它通过减弱 RANKL 刺激的信号通路来抑制破骨细胞生成,表明对破骨细胞相关疾病的治疗作用 (Liu 等,2020).

药代动力学研究: 一种已开发的 UPLC-MS/MS 方法可以准确测定血液中的麻黄碱及其代谢物,从而促进药代动力学和分布研究 (Gao 等,2011).

作用机制

Maackiain inhibits the activation of PKCδ, a key enzyme in H1R signaling, resulting in the inhibition of PKCδ translocation to the Golgi, thereby causing suppression of H1R gene transcription . It also promotes Nrf2 activation through the PKC signaling pathway, thus preventing PC12 cells from Aβ-induced oxidative stress and cell injury .

安全和危害

属性

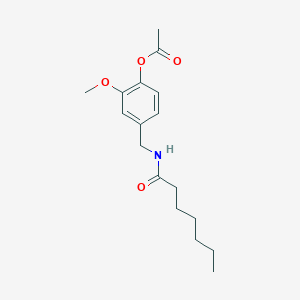

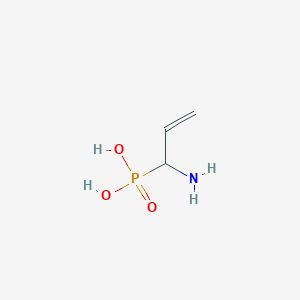

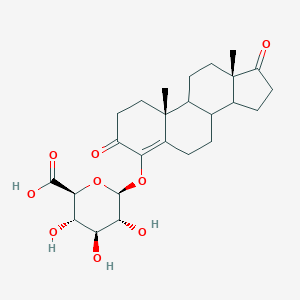

IUPAC Name |

(1S,12S)-5,7,11,19-tetraoxapentacyclo[10.8.0.02,10.04,8.013,18]icosa-2,4(8),9,13(18),14,16-hexaen-16-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O5/c17-8-1-2-9-12(3-8)18-6-11-10-4-14-15(20-7-19-14)5-13(10)21-16(9)11/h1-5,11,16-17H,6-7H2/t11-,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUKSJTUUSUGIDC-BDJLRTHQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C3=C(O1)C=C(C=C3)O)OC4=CC5=C(C=C24)OCO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H](C3=C(O1)C=C(C=C3)O)OC4=CC5=C(C=C24)OCO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80941785 | |

| Record name | 6a,12a-Dihydro-6H,9H-[1,3]dioxolo[5,6][1]benzofuro[3,2-c][1]benzopyran-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80941785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

19908-48-6 | |

| Record name | Inermin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019908486 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6a,12a-Dihydro-6H,9H-[1,3]dioxolo[5,6][1]benzofuro[3,2-c][1]benzopyran-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80941785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6H-Furo[3,4-c]pyrazol-6-one,3,3a,4,6a-tetrahydro-4-methoxy-,(3aR,4R,6aS)-rel-(9CI)](/img/structure/B34733.png)

![2-[[3,5-dimethyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfinyl]-1H-benzimidazole](/img/structure/B34737.png)